Fluoxetine-d5 hydrochloride
Fluoxetine-d5 hydrochloride
Fluoxetine-d5 is intended for use as an internal standard for the quantification of fluoxetine by GC- or LC-MS. Fluoxetine is a selective serotonin reuptake inhibitor, displaying a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM). Formulations containing fluoxetine have been effective in the treatment of major depression as well as other psychiatric disorders.
Brand Name:
Vulcanchem
CAS No.:
1173020-43-3
VCID:
VC0020989
InChI:
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D;
SMILES:
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula:
C17H19ClF3NO
Molecular Weight:
350.8 g/mol
Fluoxetine-d5 hydrochloride
CAS No.: 1173020-43-3
Cat. No.: VC0020989
Molecular Formula: C17H19ClF3NO
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluoxetine-d5 is intended for use as an internal standard for the quantification of fluoxetine by GC- or LC-MS. Fluoxetine is a selective serotonin reuptake inhibitor, displaying a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM). Formulations containing fluoxetine have been effective in the treatment of major depression as well as other psychiatric disorders. |
|---|---|
| CAS No. | 1173020-43-3 |
| Molecular Formula | C17H19ClF3NO |
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; |
| Standard InChI Key | GIYXAJPCNFJEHY-CERKJNTMSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |
| SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
| Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
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